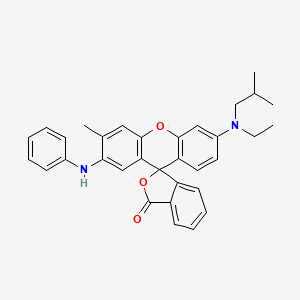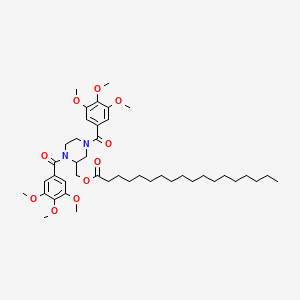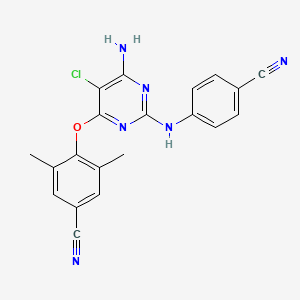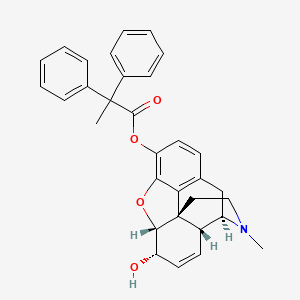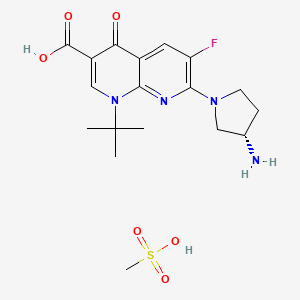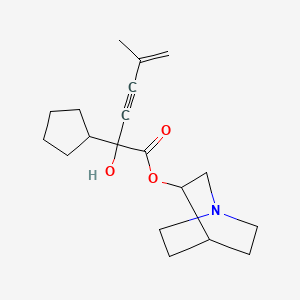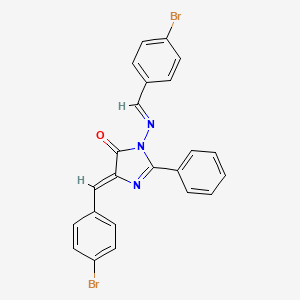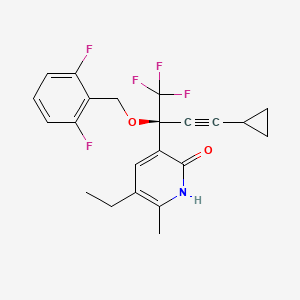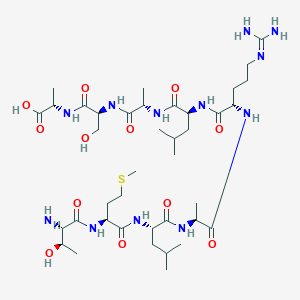
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-7-methoxy-3-(2-methoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-7-methoxy-3-(2-methoxyethyl)- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, sedative, and anticonvulsant properties. This specific compound is characterized by the presence of a thione group at the 2-position and methoxy groups at the 7- and 3-positions, which contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-7-methoxy-3-(2-methoxyethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base to form the benzodiazepine thione core. Subsequent functionalization with methoxy groups can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-7-methoxy-3-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding benzodiazepine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic conditions with solvents like ethanol or methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzodiazepine derivatives.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-7-methoxy-3-(2-methoxyethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-7-methoxy-3-(2-methoxyethyl)- involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The presence of the thione group may also contribute to its unique binding properties and biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione: Similar structure but with a chloro and phenyl group.
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-: Lacks the methoxy groups present in the target compound.
Uniqueness
The unique combination of methoxy groups at the 7- and 3-positions in 2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-7-methoxy-3-(2-methoxyethyl)- contributes to its distinct chemical and biological properties. These modifications can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
87744-96-5 |
|---|---|
Molekularformel |
C13H18N2O2S |
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
7-methoxy-3-(2-methoxyethyl)-4,5-dihydro-1H-1,3-benzodiazepine-2-thione |
InChI |
InChI=1S/C13H18N2O2S/c1-16-8-7-15-6-5-10-9-11(17-2)3-4-12(10)14-13(15)18/h3-4,9H,5-8H2,1-2H3,(H,14,18) |
InChI-Schlüssel |
FZYASGLABCENOT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1CCC2=C(C=CC(=C2)OC)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


